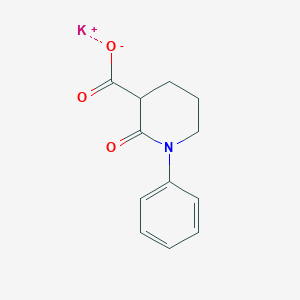![molecular formula C14H18N4O2 B13498225 tert-butyl [4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]carbamate](/img/structure/B13498225.png)
tert-butyl [4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]carbamate: is a chemical compound that belongs to the class of carbamates It features a tert-butyl group, a phenyl ring substituted with a 4-methyl-4H-1,2,4-triazol-3-yl group, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]carbamate typically involves the following steps:
Formation of the 4-methyl-4H-1,2,4-triazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazides and aldehydes under oxidative conditions.
Attachment of the triazole ring to the phenyl ring: This step involves the use of coupling reactions, such as Suzuki or Heck coupling, to attach the triazole ring to the phenyl ring.
Introduction of the tert-butyl carbamate group: The final step involves the reaction of the phenyl-triazole intermediate with tert-butyl chloroformate in the presence of a base to form the desired carbamate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can occur at the carbamate group, converting it to the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products:
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Amines derived from the reduction of the carbamate group.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry:
Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology and Medicine:
Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Biological Probes: It can be used as a probe in biological assays to study the function of various biomolecules.
Industry:
Mechanism of Action
The mechanism of action of tert-butyl N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]carbamate involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, affecting the activity of metalloenzymes . The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition . These interactions can modulate various biochemical pathways, making the compound useful in medicinal chemistry.
Comparison with Similar Compounds
tert-Butyl N-(2-{[({1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate: This compound features a similar carbamate group but with a different heterocyclic ring.
4-amino-6-tert-butyl-3-mercapto-(1,2,4)triazin-5(4H)one: This compound has a similar triazole ring but with different substituents.
Uniqueness: tert-Butyl N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]carbamate is unique due to the specific combination of the tert-butyl group, the triazole ring, and the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C14H18N4O2 |
|---|---|
Molecular Weight |
274.32 g/mol |
IUPAC Name |
tert-butyl N-[4-(4-methyl-1,2,4-triazol-3-yl)phenyl]carbamate |
InChI |
InChI=1S/C14H18N4O2/c1-14(2,3)20-13(19)16-11-7-5-10(6-8-11)12-17-15-9-18(12)4/h5-9H,1-4H3,(H,16,19) |
InChI Key |
BYFZHJWWFZPEDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=NN=CN2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


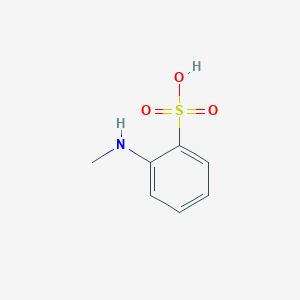
![(2S)-3-[(5S)-3-bromo-4,5-dihydro-1,2-oxazol-5-yl]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B13498149.png)


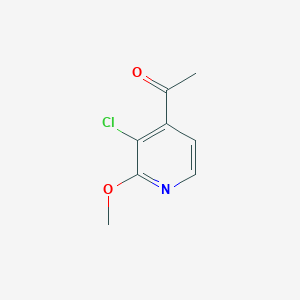
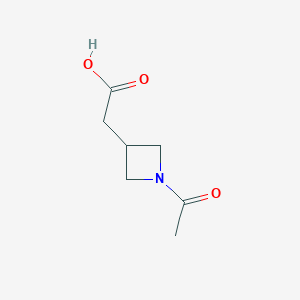
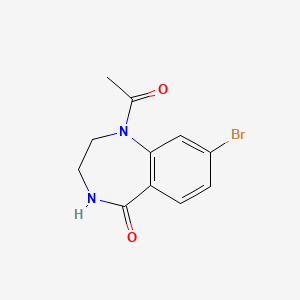
![rac-(1R,5R,6S)-3-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B13498201.png)
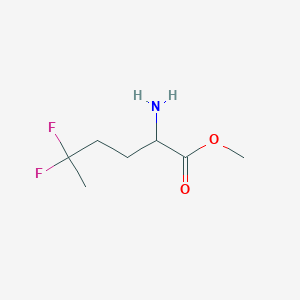
![(1R,7S)-4-{bicyclo[1.1.1]pentan-1-yl}-4-azatricyclo[5.2.1.0,2,6]decane-3,5-dione](/img/structure/B13498208.png)

![5-[(4-Amino-4-methyl-pentyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13498210.png)
